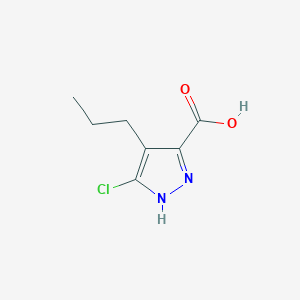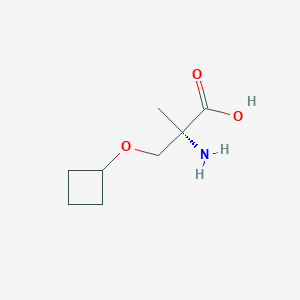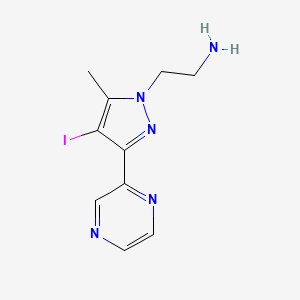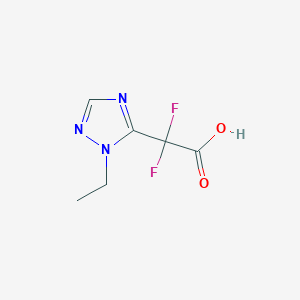![molecular formula C17H14F3NO5 B13338026 3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of methoxy, trifluoromethyl, and carbamoyl groups attached to a benzoic acid core, making it a versatile molecule for chemical synthesis and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxybenzoic acid and 3-(trifluoromethyl)aniline.
Formation of Carbamate: The 3-(trifluoromethyl)aniline is reacted with phosgene to form the corresponding isocyanate.
Coupling Reaction: The isocyanate is then coupled with 3-methoxybenzoic acid in the presence of a base such as triethylamine to form the desired carbamate linkage.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid include:
3-Methoxy-4-methylbenzoic acid: Lacks the trifluoromethyl and carbamate groups, resulting in different chemical properties and applications.
4-(Trifluoromethyl)benzoic acid: Lacks the methoxy and carbamate groups, making it less versatile for certain reactions.
3-Methoxybenzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H14F3NO5 |
|---|---|
Molekulargewicht |
369.29 g/mol |
IUPAC-Name |
3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |
InChI |
InChI=1S/C17H14F3NO5/c1-25-14-7-10(16(23)24)5-6-13(14)26-9-15(22)21-12-4-2-3-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
COZRDRYIMOFRFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


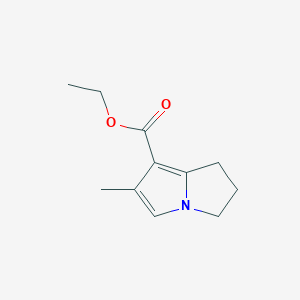
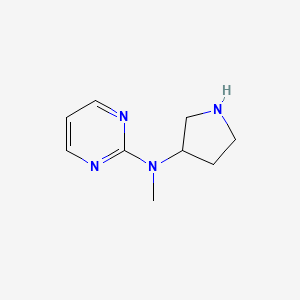
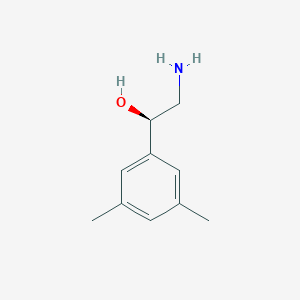
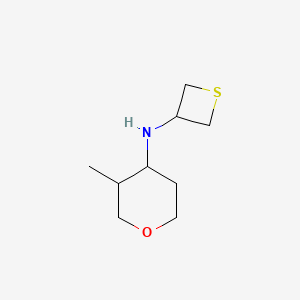
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
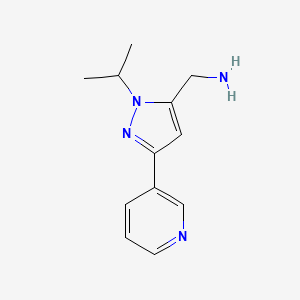
![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
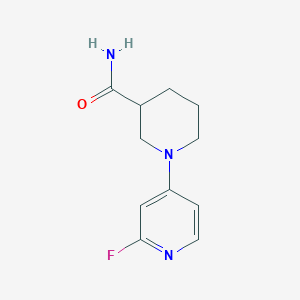
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
